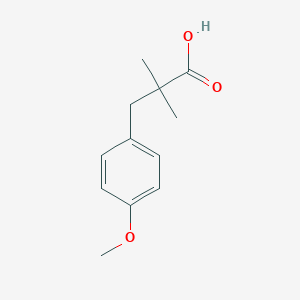

3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid

Vue d'ensemble

Description

Le Cytidine-5’-Monophosphate, également connu sous le nom d’acide 5’-cytidylique, est un nucléotide qui sert de monomère dans l’ARN. Il s’agit d’un ester de l’acide phosphorique avec le nucléoside cytidine. Le composé est constitué d’un groupe phosphate, du sucre pentose ribose et de la base nucléique cytosine . Le Cytidine-5’-Monophosphate joue un rôle crucial dans divers processus biologiques, y compris la synthèse de l’ARN et la régulation du métabolisme cellulaire.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse chimique du Cytidine-5’-Monophosphate implique la réaction entre la cytidine et un agent de phosphorylation tel que l’oxychlorure de phosphore. Cette réaction est généralement réalisée à des températures allant de -15 °C à -5 °C sous pression normale. Une fois que la réaction atteint un taux de conversion supérieur à 85 %, de l’eau glacée est ajoutée pour arrêter la réaction. Le mélange est ensuite hydrolysé à 0-5 °C, suivi d’une extraction avec un halogénure d’alkyle. La phase organique est séparée, distillée pour récupérer l’agent d’extraction et le solvant organique, et la phase aqueuse est neutralisée à un pH de 3-4. Le refroidissement de la solution entraîne la cristallisation du Cytidine-5’-Monophosphate, qui est ensuite affiné et séché .

Méthodes de production industrielle

La production industrielle du Cytidine-5’-Monophosphate utilise souvent des méthodes biotechnologiques. Par exemple, des souches modifiées d’Escherichia coli ont été développées pour produire efficacement du Cytidine-5’-Monophosphate. Ces souches sont modifiées pour améliorer la biosynthèse de la cytidine et pour empêcher la dégradation du Cytidine-5’-Monophosphate. Le rendement en Cytidine-5’-Monophosphate peut être considérablement augmenté en optimisant l’expression des enzymes clés et en bloquant les voies concurrentes .

Analyse Des Réactions Chimiques

Types de réactions

Le Cytidine-5’-Monophosphate subit diverses réactions chimiques, notamment la phosphorylation, l’hydrolyse et les transformations enzymatiques. Il peut être phosphorylé pour former du cytidine diphosphate et du cytidine triphosphate, qui sont essentiels à la biosynthèse de l’ADN et de l’ARN .

Réactifs et conditions courants

Phosphorylation: Cette réaction implique généralement l’utilisation d’adénosine triphosphate (ATP) ou de guanosine triphosphate (GTP) comme donneurs de phosphate.

Principaux produits formés

Cytidine diphosphate (CDP): Formé par la phosphorylation du Cytidine-5’-Monophosphate.

Cytidine triphosphate (CTP): La phosphorylation ultérieure du CDP conduit à la formation du CTP, qui est crucial pour la synthèse des acides nucléiques.

Applications de la recherche scientifique

Le Cytidine-5’-Monophosphate a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Mécanisme D'action

Le Cytidine-5’-Monophosphate exerce ses effets par le biais de diverses voies moléculaires. Il est phosphorylé par l’uridine-cytidine kinase pour former du cytidine diphosphate et du cytidine triphosphate. Ces formes phosphorylées sont impliquées dans la synthèse de l’ARN et de l’ADN. Le Cytidine-5’-Monophosphate participe également à des voies de signalisation cellulaire, influençant des processus tels que la synthèse des protéines et la croissance cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

Désoxycytidine Monophosphate: Similaire au Cytidine-5’-Monophosphate, mais dépourvu d’un atome d’oxygène sur le sucre ribose.

Uridine Monophosphate: Un autre nucléotide qui sert de monomère dans l’ARN.

Unicité

Le Cytidine-5’-Monophosphate est unique en raison de son rôle spécifique dans la synthèse de l’ARN et de son implication dans diverses voies métaboliques. Sa capacité à être phosphorylé pour former du cytidine diphosphate et du cytidine triphosphate en fait un élément essentiel de la biosynthèse des acides nucléiques et des fonctions cellulaires .

Activité Biologique

3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 208.25 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have demonstrated the ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression.

- Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

- Interaction with Cellular Targets : The compound has shown potential in binding to proteins involved in cell cycle regulation and apoptosis, indicating its role in modulating cellular processes.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including:

- HeLa Cells : Exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

- HCT-116 Cells : Demonstrated inhibitory effects with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for various derivatives .

| Cell Line | IC50 Value (μM) | Comparison Drug |

|---|---|---|

| HeLa | 11 - 0.69 | Doxorubicin (IC50 = 2.29) |

| HCT-116 | 0.12 - 0.81 | N/A |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can downregulate pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies on Cancer Cell Lines :

-

Molecular Docking Studies :

- Molecular docking simulations indicated that this compound binds effectively to targets associated with cancer progression, suggesting pathways for further drug development.

- Therapeutic Applications :

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDAEBWSGUNHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.